molecular formula C9H8ClNO2 B8567548 8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8567548
M. Wt: 197.62 g/mol
InChI Key: VEMUEDMQETUACF-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A mixture of 8-chloro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1e, 5.6 g, 28 mmol), and diethylcarbamic chloride (4.3 g, 31 mmol) in pyridine (100 mL) was stirred at 100° C. for 5 hours. To the reaction mixture was added H2O (300 mL). The mixture was extracted with EtOAc (2×200 mL). The combined organic layers were washed with 1 N HCl (2×300 mL) and brine (300 mL), dried over Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography (EtOAc) to give 8-chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl diethylcarbamate (1f, 7.6 g, 90%) as brown oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:13])=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH2:8][CH2:7]2.[CH2:14]([N:16]([CH2:20][CH3:21])[C:17](Cl)=[O:18])[CH3:15].O>N1C=CC=CC=1>[CH2:14]([N:16]([CH2:20][CH3:21])[C:17](=[O:18])[O:13][C:3]1[C:2]([Cl:1])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][C:10]2=[O:12])=[CH:5][CH:4]=1)[CH3:15]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C(=CC=C2CCNC(C12)=O)O
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl (2×300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N(C(OC1=CC=C2CCNC(C2=C1Cl)=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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